7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a chemical compound characterized by the molecular formula and a molecular weight of approximately 239.08 g/mol. This compound is notable for its structural features, including a bromine atom at the 7-position and an aldehyde functional group at the 3-position of the indazole ring system. It serves as an important intermediate in organic synthesis, particularly in the development of various indazole derivatives that have significant applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical routes, primarily involving bromination and formylation reactions. It is commercially available from several suppliers, including Benchchem, VWR, and Sigma-Aldrich, which provide it for research purposes.
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde falls under the category of indazole derivatives, which are nitrogen-containing heterocycles. Indazoles are recognized for their diverse biological activities, making them valuable in pharmaceutical research.
The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde typically involves two main steps:
The reaction conditions are critical for optimizing yield and purity. The bromination is typically conducted under controlled temperatures to minimize side reactions, while the Vilsmeier-Haack reaction requires careful monitoring to ensure complete conversion to the desired aldehyde product.
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to maximize yield and minimize by-products. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.
The mechanism of action for 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde primarily revolves around its interactions with biological targets, particularly enzymes involved in metabolic pathways. The aldehyde functional group allows for nucleophilic attack by various biological nucleophiles, leading to covalent modifications of proteins or other biomolecules.
Research indicates that this compound may influence cell signaling pathways by modulating enzyme activity, particularly kinases involved in signal transduction, which can affect gene expression and cellular responses such as growth and apoptosis.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde has several scientific uses:
Indazole derivatives constitute a privileged scaffold in medicinal chemistry due to their unique bicyclic architecture, which merges a benzene ring with a pyrazole ring. This framework supports two annular tautomers: the thermodynamically stable 1H-indazole and the less stable 2H-indazole [1] [3]. The structural distinctiveness of indazole enables diverse intermolecular interactions, including:
Table 1: FDA-Approved Indazole-Based Therapeutics
Drug Name | Biological Target | Therapeutic Application |
---|---|---|
Niraparib | PARP enzyme | Ovarian, breast, and prostate cancers |
Pazopanib | Tyrosine kinases (VEGFR/PDGFR) | Renal cell carcinoma |
Axitinib | VEGFR/PDGFR | Advanced renal cell carcinoma |
Benzydamine | Unknown (anti-inflammatory) | Topical inflammatory conditions |
This versatility translates to broad pharmacological activities. For example, over two-thirds of FDA-approved anticancer drugs from 2016–2020 incorporate indazole motifs [3]. The scaffold's bioisosteric relationship with indole—while offering enhanced metabolic stability due to the pyrazole ring—further elevates its drug design utility.
The strategic incorporation of bromine and aldehyde groups at specific positions on the indazole nucleus profoundly impacts molecular reactivity and biological interactions:
Sterically blocks metabolic oxidation at C7, enhancing metabolic stability [1] [6]
Aldehyde (C3 position):
Table 2: Reactivity Profile of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Functional Group | Position | Key Reactivity | Medicinal Chemistry Utility |
---|---|---|---|
Bromo | C7 | Pd-catalyzed cross-coupling | Biaryl synthesis for kinase inhibitors |
Aldehyde | C3 | Nucleophilic addition, reductive amination | Targeted prodrugs or bioisosteric replacements |
Methyl | N2 | Blocks N-alkylation | Metabolic stability enhancement |
In c-Met kinase inhibitors, the C3 aldehyde in indazole derivatives facilitates hydrogen bonding with catalytic residues (e.g., Met1160), while the C7 bromine enables derivatization to optimize hydrophobic pocket occupancy [4]. Similarly, in DNA gyrase inhibitors, bromo substituents enhance binding to the ATPase domain via halogen bonding with carbonyl groups [6].
Indazole chemistry has evolved through three key phases in drug discovery:
Early Exploration (Pre-2000):Initial interest emerged with non-oncological agents like the anti-inflammatory benzydamine. Synthesis relied on low-yielding cyclization methods, such as Cadogan reductive cyclizations of 2-nitrobenzaldehydes (yields: 40–60%) [1].
Kinase Inhibitor Era (2000–2015):The discovery of pazopanib (2009) and axitinib (2012) as VEGF inhibitors validated indazole as a kinase scaffold. This period saw methodological advances, including:
Table 3: Evolution of Key Indazole Synthesis Methods
Time Period | Dominant Method | Representative Compound | Limitations |
---|---|---|---|
1980–2000 | Cadogan cyclization | Bendazac | Low yields (<50%), poor regioselectivity |
2000–2010 | Copper-catalyzed cyclization | Pazopanib precursors | Limited functional group tolerance |
2010–Present | Transition metal-catalyzed cross-coupling | 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | Requires expensive catalysts (Pd/Rh) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8